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Compound of Interest

Compound Name: (S)-(+)-1-Aminoindan

Cat. No.: B131946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-1-Aminoindan is a valuable chiral amine that serves as a precursor and ligand in the

field of enantioselective catalysis. Its rigid indane backbone provides a well-defined

stereochemical environment, making it an effective component of chiral catalysts for a variety

of asymmetric transformations. These notes provide an overview of its applications, focusing

on the generation of chiral alcohols through asymmetric hydrogenation and transfer

hydrogenation reactions.

Enantioselective Heterogeneous Hydrogenation of
α-Ketoesters
(S)-(+)-1-Aminoindan can be employed as a chiral modifier for heterogeneous metal catalysts,

such as platinum on a silica support (Pt/SiO₂), to induce enantioselectivity in the hydrogenation

of prochiral substrates like α-ketoesters.

Application Example: Enantioselective Hydrogenation of
Ethyl Pyruvate
A notable application is the enantioselective hydrogenation of ethyl pyruvate to ethyl (S)-

lactate. When (S)-(+)-1-aminoindan is used as a chiral modifier for a Pt/SiO₂ catalyst, it can

achieve significant enantiomeric excess. In one study, the hydrogenation of ethyl pyruvate

using a Pt/SiO₂ catalyst modified with (S)-(+)-1-aminoindan in 2-propanol as a solvent yielded
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the product with an enantiomeric excess (ee) of 63%.[1] The choice of solvent is crucial, as

solvents like toluene, n-heptane, and acetic acid have been shown to be less effective for this

catalytic system.[1]

Asymmetric Transfer Hydrogenation of Ketones via
Schiff Base Ligands
A prominent application of chiral amines like (S)-(+)-1-aminoindan is their use in the formation

of Schiff base ligands. These ligands, when complexed with transition metals such as

ruthenium, form highly effective catalysts for the asymmetric transfer hydrogenation of ketones,

yielding chiral secondary alcohols. While direct data for (S)-(+)-1-aminoindan is limited,

extensive research on the closely related cis-1-amino-2-indanol provides a strong

representative model for this application. The following data and protocol are based on a

hemisalen ligand derived from cis-1-amino-2-indanol.

Data Presentation: Asymmetric Transfer Hydrogenation
of Aromatic Ketones
The following table summarizes the results for the asymmetric transfer hydrogenation of

various aromatic ketones using a ruthenium catalyst complexed with a chiral hemisalen ligand

derived from an aminoindanol.
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Entry
Substrate
(Ketone)

Product
(Alcohol)

Yield (%) ee (%)

1 Acetophenone 1-Phenylethanol 98 95 (R)

2

4-

Methylacetophen

one

1-(p-Tolyl)ethanol 97 96 (R)

3

4-

Methoxyacetoph

enone

1-(4-

Methoxyphenyl)e

thanol

99 94 (R)

4

4-

Chloroacetophen

one

1-(4-

Chlorophenyl)eth

anol

96 93 (R)

5

2-

Acetylnaphthalen

e

1-(Naphthalen-2-

yl)ethanol
95 97 (R)

6 Propiophenone
1-Phenylpropan-

1-ol
94 92 (R)

Data adapted from studies on Ru-hemisalen catalyzed asymmetric transfer hydrogenation.

Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a representative procedure for the asymmetric transfer hydrogenation

of acetophenone using a pre-formed ruthenium catalyst with a chiral Schiff base (hemisalen)

ligand derived from an aminoindanol.

Materials:

[RuCl₂(p-cymene)]₂

Chiral hemisalen ligand (derived from (1S,2R)-1-aminoindan-2-ol and salicylaldehyde)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isopropanol (i-PrOH), anhydrous

Potassium hydroxide (KOH)

Acetophenone

Anhydrous toluene

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

Catalyst Preparation:

In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and the

chiral hemisalen ligand (0.01 mmol) to a Schlenk flask.

Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 30

minutes to form the catalyst solution.

Reaction Setup:

In a separate Schlenk flask, prepare a 0.1 M solution of KOH in isopropanol.

Add acetophenone (1 mmol) to the flask containing the catalyst solution.

Add the KOH solution (0.1 mL, 0.01 mmol) to the reaction mixture.

Reaction Execution:

Stir the reaction mixture at room temperature.

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas

chromatography (GC).

Workup and Analysis:

Once the reaction is complete, quench the reaction by adding a few drops of water.
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Remove the solvent under reduced pressure.

Extract the product with diethyl ether (3 x 10 mL).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel.

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid

chromatography (HPLC) or chiral GC.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for asymmetric transfer hydrogenation.
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Caption: Catalytic cycle for Ru-catalyzed transfer hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b131946#use-of-s-1-aminoindan-in-enantioselective-
catalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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